(2,2-Dimethylbut-3-yn-1-yl)cyclohexane
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Overview
Description
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2,2-dimethylbut-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkyne precursor. One common method is the reaction of cyclohexylmagnesium bromide with 2,2-dimethylbut-3-yn-1-yl bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclohexane depends on its specific application. In chemical reactions, the alkyne group can act as a reactive site for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethylbut-3-yn-1-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
(2,2-Dimethylbut-3-yn-1-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
(2,2-Dimethylbut-3-yn-1-yl)cycloheptane: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
Uniqueness
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane is unique due to its specific combination of a cyclohexane ring and a 2,2-dimethylbut-3-yn-1-yl group
Properties
Molecular Formula |
C12H20 |
---|---|
Molecular Weight |
164.29 g/mol |
IUPAC Name |
2,2-dimethylbut-3-ynylcyclohexane |
InChI |
InChI=1S/C12H20/c1-4-12(2,3)10-11-8-6-5-7-9-11/h1,11H,5-10H2,2-3H3 |
InChI Key |
SUKNUYHINVFVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCCC1)C#C |
Origin of Product |
United States |
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